D-Tyrosinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

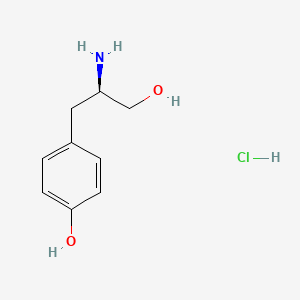

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40829-04-7 | |

| Record name | D-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of D Tyrosinol Hydrochloride

Chiral Synthesis Methodologies for D-Tyrosinol Hydrochloride

The generation of enantiomerically pure compounds like this compound can be achieved through several strategic approaches. These methods are designed to selectively produce one enantiomer over the other, avoiding the formation of a racemic mixture that would require separation.

Asymmetric Synthesis Approaches for Enantiopure this compound

Asymmetric synthesis refers to a set of methods that directly produce a chiral compound in an enantiomerically enriched or pure form. wikipedia.org These reactions utilize a chiral influence—such as a catalyst, reagent, or auxiliary—to guide the formation of the desired stereocenter. rsc.org In the context of synthesizing D-Tyrosinol, this could involve the asymmetric reduction of a corresponding ketone precursor.

Catalytic enantioselective transformations are a direct route to obtaining stereogenic synthons. rsc.org For amino alcohols, this can involve reactions like the asymmetric Mannich-type reaction, which can be used to construct α-amino-β-hydroxy ester intermediates with high diastereoselectivity. nih.gov Such strategies often employ metal catalysts (e.g., based on Iridium or Rhodium) complexed with chiral ligands or metal-free organocatalysts to create the chiral environment necessary for the selective formation of one enantiomer. rsc.orgnih.govnih.gov The development of these catalytic systems is a significant area of research aimed at achieving high yields and enantiomeric excess (ee). thieme-connect.de

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is a powerful technique where at least one chiral center is already present in a substrate, which then directs the stereochemical outcome of a new stereocenter being formed. This results in the preferential formation of one diastereomer over others. For a molecule like D-Tyrosinol, this strategy is highly relevant when starting from an enantiopure precursor such as D-Tyrosine, which already contains the required stereocenter.

A common approach involves an intramolecular cascade reaction where the existing chirality of the starting material dictates the stereochemistry of the final product. temple.edu For instance, the reduction of an N-protected D-Tyrosine derivative to D-Tyrosinol involves a reaction at the carboxylic acid group, which does not directly affect the existing chiral center at the alpha-carbon. However, if additional stereocenters were being created, the inherent chirality of the D-Tyrosine backbone would influence the facial selectivity of incoming reagents, leading to a diastereoselective outcome. nih.gov

Enantioselective Reductive Amination Reactions in this compound Synthesis

Enantioselective reductive amination is a versatile and highly significant method for producing chiral amines. thieme-connect.deyoutube.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then asymmetrically hydrogenated using a chiral catalyst to yield an enantiomerically enriched amine. youtube.com

This one-pot reaction is advantageous as it saves steps compared to the stepwise hydrogenation of pre-formed imines. thieme-connect.de The development of chiral Rh-diphosphine catalysts has enabled the preparation of α-amino acids with up to 98% ee through this method. thieme-connect.de Similarly, iridium complexes with chiral ligands have proven effective for the asymmetric hydrogenation of various imines and N-heteroaromatic compounds. nih.govmdpi.com To synthesize D-Tyrosinol, a hypothetical pathway could involve the enantioselective reductive amination of a β-hydroxy ketone precursor, such as 1-(4-hydroxyphenyl)-3-hydroxypropan-2-one, using ammonia (B1221849) and a chiral hydrogenation catalyst system. The efficiency of such reactions is often optimized by screening catalysts and adjusting parameters like solvent, temperature, and hydrogen pressure. thieme-connect.de

Optimization of Chiral Resolution Techniques for D-Tyrosinol and its Hydrochloride Salt

When an enantiopure synthesis is not feasible, a racemic mixture can be produced and then separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org This method is a cornerstone in the production of optically active compounds. wikipedia.org

The most prevalent method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine (like tyrosinol) with a chiral resolving agent, typically a chiral acid such as tartaric acid. wikipedia.orgnih.gov This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is filtered off, and then the resolving agent is removed to yield the pure enantiomer. wikipedia.org The selection of the appropriate resolving agent and solvent system is critical for efficient separation.

Another powerful method is enzymatic kinetic resolution. This technique leverages the stereospecificity of enzymes. For example, the enzyme α-chymotrypsin shows a strong preference for L-series aromatic amino acids and their derivatives, while the reaction for D-derivatives is very slow. rsc.org This selectivity allows for the separation of a racemic mixture by selectively transforming the L-enantiomer into a new compound, leaving the desired D-enantiomer unreacted and allowing for its recovery.

| Method | Description | Key Features |

| Diastereomeric Salt Crystallization | Reaction of a racemic base with a chiral acid (or vice versa) to form diastereomeric salts with different solubilities. wikipedia.org | Widely used, depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org |

| Enzymatic Kinetic Resolution | Use of a stereospecific enzyme to selectively react with one enantiomer in a racemic mixture. rsc.org | High selectivity, often operates under mild conditions, well-suited for amino acid derivatives. rsc.org |

| Preferential Crystallization | Seeding a supersaturated solution of a racemate with crystals of one enantiomer to induce its crystallization. wikipedia.org | Can be cost-effective, avoids use of resolving agents, but not universally applicable. wikipedia.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in column chromatography. | High separation efficiency, applicable for analytical and preparative scales, can be costly. |

Precursor and Intermediate Chemistry in this compound Synthesis

The selection of an appropriate starting material is crucial for an efficient and economical synthesis. The use of readily available, enantiopure natural products as precursors—a "chiral pool" approach—is a highly effective strategy.

Utilization of D-Tyrosine Derivatives as Precursors

D-Tyrosine is the logical and most direct precursor for the synthesis of this compound. researchgate.netnih.gov As an optically active amino acid with the desired D-configuration, it serves as an excellent and economical chiral starting material. researchgate.netnih.govmedchemexpress.com The synthesis involves the selective chemical reduction of the carboxylic acid functional group of D-Tyrosine to a primary alcohol.

The typical synthetic sequence is as follows:

Protection: The reactive amino (-NH₂) and phenolic hydroxyl (-OH) groups in D-Tyrosine are first protected to prevent them from interfering with the subsequent reduction step. A common protecting group for the amine is the Boc (tert-butyloxycarbonyl) group.

Reduction: The protected D-Tyrosine is then treated with a reducing agent to convert the carboxylic acid into a primary alcohol. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are effective for this transformation.

Deprotection and Salt Formation: Finally, the protecting groups are removed, typically under acidic conditions. Treatment with hydrochloric acid (HCl) not only removes the protecting groups but also protonates the amino group to form the stable and crystalline this compound salt. rsc.org

This chiral pool approach is advantageous because it preserves the stereochemical integrity of the starting material, directly yielding the enantiopure this compound without the need for asymmetric induction or chiral resolution. researchgate.net

Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

The synthesis of D-tyrosinol from its parent amino acid, D-tyrosine, necessitates careful management of its three distinct functional groups: the primary amine, the phenolic hydroxyl, and the carboxylic acid. To achieve selective reduction of the carboxylic acid, the more reactive amine and potentially the phenolic hydroxyl groups must be temporarily masked using protecting groups. youtube.com The choice of protecting group is critical and depends on its stability to the reduction conditions and the orthogonality of its removal. tcichemicals.com

The primary amine is most commonly protected as a carbamate (B1207046). youtube.com Two of the most prevalent amine protecting groups in this context are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. youtube.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is valued for its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation. tcichemicals.comyoutube.com Deprotection is efficiently achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.com

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its facile removal via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com This allows for selective deprotection strategies in complex molecules. masterorganicchemistry.com

Table 1: Common Protecting Groups in D-Tyrosinol Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) + Base | Catalytic Hydrogenation (H₂, Pd/C) youtube.com |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl + Base | Fluoride source (e.g., TBAF) tcichemicals.com |

Stereoselective Reduction Reactions of Tyrosine Derivatives

The core transformation in the synthesis of D-tyrosinol is the reduction of the carboxylic acid functionality of a protected D-tyrosine derivative. The key challenge is to achieve this reduction chemoselectively without affecting the aromatic ring or the protecting groups, and with retention of the original stereochemistry at the alpha-carbon.

A common strategy involves a two-step process: first, the carboxylic acid is activated by conversion to an ester (e.g., a methyl or ethyl ester), and then the ester is reduced. This is often preferred over direct reduction of the carboxylic acid, which typically requires harsher reducing agents.

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity requires careful control of reaction conditions and may necessitate protection of the phenolic hydroxyl group.

Sodium Borohydride (NaBH₄): A milder reducing agent, often used in combination with additives or in specific solvents to enhance its reactivity towards esters. It offers better chemoselectivity compared to LiAlH₄.

Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) are highly effective for the selective reduction of carboxylic acids and esters in the presence of other functional groups.

The stereoselectivity of the reduction is generally high because the reaction occurs at the achiral carboxyl group and does not involve the chiral center. Therefore, if the starting material is enantiomerically pure D-tyrosine, the product D-tyrosinol will also be enantiomerically pure.

Novel Synthetic Routes and Reaction Conditions

Research continues to seek more efficient, environmentally friendly, and scalable methods for synthesizing this compound and related compounds.

Development of Green Chemistry Approaches for this compound Synthesis

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. jddhs.comresearchgate.net For the synthesis of D-tyrosinol, these approaches focus on several key areas:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, more environmentally benign solvents like water or bio-based solvents is a primary goal. jddhs.com Reactions in aqueous media, where possible, can significantly reduce the environmental impact. researchgate.net

Catalysis: The use of catalytic methods, especially biocatalysis, is a cornerstone of green synthesis. mdpi.com Enzymes or whole-cell systems can perform reductions under mild, aqueous conditions with high stereoselectivity, potentially eliminating the need for protecting groups. For instance, engineered enzymes could directly convert D-tyrosine to D-tyrosinol.

Energy Efficiency: Innovative techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Large-Scale Synthesis Protocols for this compound

Transitioning a synthetic route from the laboratory bench to industrial production presents significant challenges, including cost, safety, and scalability. nih.gov For this compound, a large-scale protocol would prioritize:

Process Optimization: Each step, from protection and reduction to deprotection and salt formation, must be optimized for yield, purity, and efficiency on a large scale. nih.gov

Intermediate Purification: The ability to purify intermediates, ideally through crystallization, is crucial for ensuring the final product's quality. nih.gov

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is essential for economic viability.

Work-up and Isolation: Procedures must be streamlined for handling large volumes, minimizing solvent use and simplifying the isolation of the final hydrochloride salt.

A typical large-scale process might involve the Boc-protection of D-tyrosine, followed by esterification and subsequent reduction using a borane-based reagent, and finally, deprotection and salt formation with hydrochloric acid.

Investigating Alternative Catalytic Systems for Efficient Synthesis

Beyond traditional stoichiometric reducing agents, research is exploring advanced catalytic systems to improve the efficiency and sustainability of the reduction step. Heterogeneous catalysts, for example, offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.com

Potential areas of investigation include:

Catalytic Hydrogenation of Esters: While challenging, the development of robust catalysts (e.g., based on ruthenium or other transition metals) for the hydrogenation of tyrosine esters to tyrosinol could offer a more atom-economical alternative to hydride reagents.

Transfer Hydrogenation: This method uses stable, easy-to-handle hydrogen donor molecules instead of gaseous H₂, which can improve operational safety, particularly on a large scale.

Derivatization of this compound for Advanced Applications

This compound serves as a versatile scaffold for the synthesis of more complex molecules. Its functional handles—the amine, the primary alcohol, and the phenol (B47542)—can be selectively modified to create a diverse range of derivatives.

N-Acylation: The primary amine can be readily acylated to form amides. This is a common strategy for incorporating the D-tyrosinol moiety into peptide-like structures or for synthesizing chiral ligands for asymmetric catalysis.

O-Alkylation/O-Acylation: The primary and phenolic hydroxyl groups can be converted into ethers or esters, respectively. This allows for the attachment of other molecular fragments or the modulation of the compound's physical and chemical properties.

Cyclization Reactions: The functional groups can be used to construct heterocyclic rings, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

These derivatization strategies underscore the importance of D-tyrosinol as a chiral pool starting material, enabling the synthesis of enantiomerically pure products for a variety of advanced applications.

Synthesis of Peptide-Based Derivatives Utilizing this compound

This compound is a suitable component for solution-phase peptide synthesis. sigmaaldrich.com Its primary amine allows for the formation of amide bonds with the carboxylic acid of an amino acid or peptide, effectively incorporating the tyrosinol moiety into a peptide sequence. The hydrochloride salt is typically neutralized with a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine for the coupling reaction.

Standard peptide coupling reagents are employed to facilitate this amide bond formation. These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the D-tyrosinol amine. The choice of coupling reagent and conditions is critical to ensure high yields and prevent racemization, especially when working with chiral amino acids.

Key steps in synthesizing peptide derivatives from this compound often involve:

Protection of Reactive Groups: The phenolic hydroxyl and the primary alcohol of D-Tyrosinol may require protection to prevent side reactions during peptide coupling. Acid-labile groups like tert-butyloxycarbonyl (Boc) for the amine or benzyl (Bzl) ethers for the hydroxyl groups are common choices. peptide.com

Amine Deprotection/Neutralization: The this compound is treated with a base to yield the free amine.

Carboxylic Acid Activation: The incoming amino acid or peptide is activated using a coupling agent.

Coupling: The activated carboxyl component is reacted with the deprotected D-Tyrosinol.

Deprotection: Finally, protecting groups are removed from the newly formed peptide derivative to yield the final product.

The resulting peptide derivatives, which incorporate a D-tyrosinol residue in place of a standard D-tyrosine, can exhibit altered conformational preferences and biological activities due to the reduction of the carboxylic acid to an alcohol.

Formation of Esters and Amides from this compound

The primary alcohol and primary amine of this compound are nucleophilic centers that can be readily converted into esters and amides, respectively.

Esterification: The primary hydroxyl group of D-Tyrosinol can be acylated to form esters. This is typically achieved by reacting it with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the acidic byproduct. Direct esterification with a carboxylic acid can also be performed using catalysts like diethyl chlorophosphate. researchgate.net The reaction of an ester with D-Tyrosinol's alcohol (transesterification) can also be used, sometimes catalyzed by organometallic complexes. mdpi.com

Amidation: The primary amine of this compound is a strong nucleophile for forming amide bonds. After neutralization of the hydrochloride salt, the free amine reacts readily with activated carboxylic acids, esters, or acyl halides. researchgate.netlibretexts.org Modern methods for amide synthesis, which offer high yields and mild reaction conditions, are applicable here. For example, reacting esters with alkali metal amidoboranes is an efficient way to produce amides at room temperature. nih.gov A variety of coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or organophosphorus reagents (e.g., BOP, PyBOP), are also highly effective for creating amide linkages with D-Tyrosinol. researchgate.net

These reactions allow for the attachment of a wide array of molecular fragments to the D-Tyrosinol core, enabling the synthesis of diverse chemical libraries for screening purposes.

| Reaction Type | D-Tyrosinol Functional Group | Reactant | Reagent/Catalyst Example | Product Type | Reference |

|---|---|---|---|---|---|

| Amidation | Primary Amine | Carboxylic Acid | N,N'-Diisopropylcarbodiimide (DIC) | Amide | researchgate.net |

| Amidation | Primary Amine | Ester | Sodium amidoborane (NaNH2BH3) | Amide | nih.gov |

| Esterification | Primary Alcohol | Acyl Chloride | Pyridine or Triethylamine | Ester | libretexts.org |

| Esterification | Primary Alcohol | Carboxylic Acid | Diethyl Chlorophosphate | Ester | researchgate.net |

Introduction of Functional Groups via Phenolic Hydroxyl Modifications

The phenolic hydroxyl group on the aromatic ring of D-Tyrosinol provides a third site for chemical modification, distinct from the amino alcohol backbone. This group can undergo reactions typical of phenols, allowing for the introduction of various functionalities that can alter the molecule's electronic properties, solubility, or ability to engage in specific molecular interactions.

One common modification is O-alkylation to form ethers. This can be accomplished through reactions like the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, acts as a nucleophile to attack an alkyl halide. Transition metal-mediated approaches, such as using an electrophilic π-allyl palladium complex, have also been developed for the O-alkylation of tyrosine residues. nih.gov

Another significant reaction involves the nucleophilic aromatic substitution on electron-deficient aromatic rings. For instance, the phenolic hydroxyl of tyrosine has been shown to react efficiently with polyhalogenated quinones, such as tetrafluoro-1,4-benzoquinone, under physiological conditions to form fluoroquinone-O-tyrosine conjugates. nih.gov This type of reaction demonstrates the nucleophilic character of the phenolic oxygen and its ability to form stable ether linkages. nih.gov

Furthermore, the phenolic hydroxyl group can be involved in enzymatic conjugation reactions, such as glucuronidation, sulfonation, or methylation, which are key metabolic pathways for phenolic compounds in biological systems. researchgate.net These reactions highlight the potential for enzymatic methods to selectively modify this position.

Synthesis of this compound Conjugates for Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The versatile chemical handles on D-Tyrosinol make it an excellent candidate for creating conjugates for various biological applications. Strategies often focus on modifying the D-Tyrosinol molecule to introduce a specific reactive group that can then be used to attach it to a protein, peptide, or other molecule of interest.

A prominent strategy is the "tyrosine-click" reaction, which involves the chemoselective reaction of the phenolic side chain with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs). nih.gov To utilize this, D-Tyrosinol could first be incorporated into a larger molecule, and its exposed phenolic ring would then serve as a target for conjugation. Alternatively, a PTAD derivative could be synthesized and reacted with a D-Tyrosinol-containing peptide or small molecule. nih.gov This reaction is noted for its high efficiency, selectivity for tyrosine, and stability under mild aqueous conditions. nih.gov

Enzyme-mediated strategies are also powerful tools for tyrosine bioconjugation. The enzyme tyrosinase can oxidize the phenol group of tyrosine to a catechol, which can then be further functionalized, or to an o-quinone, which can react with nucleophiles or undergo cycloaddition reactions. nih.govresearchgate.net These enzymatic methods offer high selectivity and can be performed under biocompatible conditions.

These conjugation strategies allow D-Tyrosinol derivatives to be linked to antibodies to create antibody-drug conjugates (ADCs), attached to fluorescent probes for imaging, or linked to polymers like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic molecules. nih.govnih.gov

| Strategy | Reactive Group on Tyrosine Moiety | Reagent/Method | Resulting Linkage/Application | Reference |

|---|---|---|---|---|

| Tyrosine-Click Reaction | Phenolic Ring | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) | Stable C-N linkage; Antibody-drug conjugates | nih.gov |

| Enzymatic Oxidation | Phenolic Ring | Tyrosinase | o-quinone for reaction with nucleophiles | nih.govresearchgate.net |

| Mannich-type Reaction | Phenolic Ring | Formaldehyde and a secondary amine | Aminomethylation of the aromatic ring | researchgate.net |

| Metal-Mediated Alkylation | Phenolic Hydroxyl | π-allyl palladium complex | O-alkylation to form an ether linkage | nih.gov |

Advanced Spectroscopic and Analytical Characterization of D Tyrosinol Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of D-Tyrosinol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

Given the structural similarity, the NMR data for L-tyrosine hydrochloride can serve as a reliable reference for the spectral assignments of this compound, as the chemical shifts and coupling constants are identical for enantiomers.

Detailed Proton NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like Deuterium Oxide (D₂O), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the para-substituted benzene (B151609) ring appear as two doublets, a characteristic AA'BB' system. The aliphatic protons of the side chain exhibit specific multiplicities due to spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.16 | d | ~8.4 |

| H-3', H-5' (Aromatic) | ~6.86 | d | ~8.4 |

| H-α (Aliphatic) | ~3.8-3.9 | m | - |

| H-β (Aliphatic) | ~2.8-2.9 | m | - |

| H-γ (Aliphatic) | ~3.5-3.6 | m | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on the analysis of related compounds.

The coupling constant of approximately 8.4 Hz for the aromatic protons is typical for ortho-coupling in a benzene ring. The multiplets for the aliphatic protons (H-α, H-β, and H-γ) arise from their coupling to each other. A detailed analysis using techniques like COSY is required for unambiguous assignment and determination of their specific coupling constants.

Carbon-13 NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (Aromatic) | ~128.0 |

| C-2', C-6' (Aromatic) | ~130.5 |

| C-3', C-5' (Aromatic) | ~115.8 |

| C-4' (Aromatic) | ~155.9 |

| C-α (Aliphatic) | ~57.0 |

| C-β (Aliphatic) | ~38.0 |

| C-γ (Aliphatic) | ~63.0 |

Note: The chemical shifts are approximate and based on data from analogous structures.

The carbon attached to the hydroxyl group (C-4') resonates at a lower field (~155.9 ppm) due to the deshielding effect of the oxygen atom. The aliphatic carbons (C-α, C-β, C-γ) appear at higher fields.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In this compound, COSY spectra would show correlations between the adjacent aliphatic protons (H-α, H-β, and H-γ), confirming their connectivity. Cross-peaks would also be observed between the ortho-coupled aromatic protons. huji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. chemimpex.comhmdb.ca This technique is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton at ~3.8-3.9 ppm (H-α) would show a cross-peak with the carbon at ~57.0 ppm (C-α).

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₃NO₂·HCl), the expected exact mass of the protonated molecule [M+H]⁺ (for the free base, C₉H₁₃NO₂) can be calculated and compared with the experimental value to confirm its molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion or protonated molecule) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. The fragmentation of this compound is expected to be similar to that of tyrosine. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 170.1125 [M+H]⁺ | 152.0918 | H₂O | Loss of the primary alcohol |

| 170.1125 [M+H]⁺ | 107.0491 | CH₂=CH-NH₃ | Cleavage of the side chain |

The primary fragmentation pathways would likely involve the loss of water from the primary alcohol and cleavage of the side chain, leading to the formation of a stable benzylic cation. The analysis of these fragments provides strong evidence for the structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the purity assessment and impurity profiling of pharmaceutical compounds like this compound. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection afforded by mass spectrometry. heraldopenaccess.us

In the context of this compound, LC-MS is employed to separate the main compound from any process-related impurities, degradation products, or enantiomeric variants. A typical LC method would utilize a reverse-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution mode is often preferred to achieve optimal separation of compounds with varying polarities.

The mass spectrometer, coupled to the LC system, provides molecular weight information of the eluting peaks. For this compound, the expected protonated molecule [M+H]⁺ would be observed in the positive ion mode, confirming its identity. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the parent ion and any detected impurities.

Impurity profiling by LC-MS is a critical aspect of quality control. The strategy involves the detection and identification of unknown peaks in the chromatogram. heraldopenaccess.us By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) of these impurities, their structures can often be elucidated. This information is vital for understanding the synthetic process and for ensuring the safety and efficacy of the final product. The sensitivity of LC-MS allows for the detection and quantification of impurities at very low levels. heraldopenaccess.us

A representative, though not specific to this compound, set of parameters for an LC-MS analysis is presented in the table below.

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods used to probe the molecular vibrations of a sample. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its various functional groups. Although a spectrum for this compound is not directly available, data from its enantiomer, L-tyrosine hydrochloride, provides a reliable reference for expected vibrational modes. researchgate.net

Analysis of N-H, O-H, and Aromatic C-H Stretching Vibrations

The high-frequency region of the FTIR spectrum is particularly informative for identifying key stretching vibrations.

O-H and N-H Stretching: In the solid state, this compound is expected to exhibit broad absorption bands in the region of 2500-3500 cm⁻¹ due to extensive intermolecular hydrogen bonding. researchgate.net The phenolic hydroxyl (O-H) group and the protonated amine (NH₃⁺) group are both involved in these interactions. The stretching vibrations of these groups often overlap, resulting in a broad, complex absorption pattern. researchgate.net The O-H stretching of the alcohol group in the tyrosinol moiety will also contribute to this region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. researchgate.net These bands are generally of medium to weak intensity.

A summary of the expected FTIR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching (H-bonded) | ~3200-3400 (broad) | Strong |

| Alcoholic O-H | Stretching (H-bonded) | ~3200-3400 (broad) | Strong |

| Protonated Amine (NH₃⁺) | Stretching (H-bonded) | ~2500-3200 (broad) | Strong |

| Aromatic C-H | Stretching | ~3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | ~2850-2960 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being active or more intense in each technique.

For this compound, Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. For instance, the symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring are expected to produce prominent bands in the 1600-1450 cm⁻¹ region. researchgate.net

Furthermore, the aqueous mobile phases used in techniques like HPLC are strong absorbers in FTIR but are weak scatterers in Raman, making Raman spectroscopy a valuable tool for in-situ analysis. thermofisher.com The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound.

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are central to the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, routinely used to determine the purity and enantiomeric excess of chiral compounds like this compound. turkjps.org

For purity analysis, a reversed-phase HPLC method is commonly employed. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase (e.g., C18) and the mobile phase. A UV detector is typically used to monitor the column effluent, and the purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess (e.e.) is critical for chiral molecules, as different enantiomers can have distinct biological activities. For this compound, this is achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. The two enantiomers, D- and L-Tyrosinol hydrochloride, will have different retention times on the chiral column, allowing for their individual quantification. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. heraldopenaccess.us

Alternatively, derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral HPLC column. heraldopenaccess.us

A representative set of conditions for chiral HPLC analysis is outlined below.

| Parameter | Value |

| HPLC System | Isocratic or Gradient HPLC |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (example for normal phase) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm (due to the phenol (B47542) chromophore) |

| Temperature | Ambient |

Chiral HPLC Methods for Enantiomeric Separation and Quantification

The separation of enantiomers is critical for chiral molecules like D-Tyrosinol. Chiral HPLC is the primary technique for this purpose, distinguishing the D-isomer from its L-enantiomer. researchgate.net The method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method development involves selecting an appropriate chiral column and mobile phase to achieve optimal separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are commonly used. For instance, an amylose tris(3,5-dimethylphenylcarbamate) chiral HPLC column has proven effective for separating D and L enantiomers of similar compounds. researchgate.net

The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropyl alcohol, is fine-tuned to achieve baseline resolution. nih.gov Additives like diethylamine (B46881) or trifluoroacetic acid can be used to improve peak shape and resolution. nih.gov The goal is to achieve a resolution factor (Rs) significantly greater than 1.5, indicating a complete separation of the two enantiomeric peaks. researchgate.net Quantification of the undesired enantiomer can be achieved with limits of quantification (LOQ) often reaching levels as low as 0.1 µg/mL. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (amylose derivative) |

| Mobile Phase | n-Hexane: Isopropyl Alcohol (980:20 v/v) with additives |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Resolution Factor (Rs) | > 1.5 |

| Selectivity Factor (α) | > 1.1 |

This table represents typical conditions and may require optimization for specific applications.

Method Development for Quantitative Analysis of this compound

For the quantitative analysis of this compound without the need for chiral separation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. researchgate.netresearchgate.net Method development focuses on achieving a robust, accurate, and precise assay.

A typical method utilizes a C18 column, which is a non-polar stationary phase. ipp.pt The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile. ipp.pt The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time, or by an isocratic elution with a fixed mobile phase composition. researchgate.net

Validation of the analytical method is performed according to International Council for Harmonisation (ICH) guidelines, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govdb-thueringen.de Linearity is typically established over a concentration range, and the method's accuracy is confirmed by recovery studies. ipp.pt

Table 2: Typical RP-HPLC Method Validation Parameters

| Parameter | Typical Value |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Diode Array Detector (DAD) at 276 nm ipp.pt |

| **Linearity (R²) | ≥ 0.999 |

| LOD | ~ 1 µg/mL |

| LOQ | ~ 3 µg/mL |

These values are illustrative and specific to a validated method.

Gas Chromatography (GC) and Headspace GC for Volatile Impurities

The presence of residual volatile impurities, often solvents from the synthesis and purification processes, is a critical quality attribute. Gas Chromatography (GC) with a headspace autosampler is the preferred technique for this analysis, as specified by methods like USP <467>. thermofisher.comnih.gov This method avoids the direct injection of the non-volatile this compound salt, which could contaminate the GC system. nih.gov

In Headspace GC, the sample is sealed in a vial and heated, allowing volatile impurities to partition into the gas phase (headspace). nih.gov An aliquot of this headspace is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its sensitivity to organic compounds. nih.gov Method development focuses on optimizing the incubation temperature and time to ensure complete volatilization of the impurities and achieving separation of all potential solvents. thermofisher.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for the qualitative monitoring of chemical reactions and for preliminary purity assessment. itwreagents.comnih.gov It allows for the simultaneous analysis of multiple samples and provides a quick visual confirmation of the progress of a reaction by showing the disappearance of starting materials and the appearance of the product. researchgate.net

For this compound, a silica gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase. nih.gov After the solvent front has moved up the plate, the separated spots are visualized, often using a UV lamp, as the aromatic ring in D-Tyrosinol is UV-active. nih.gov The retention factor (Rf) value can be calculated for the product and compared to a reference standard to confirm its identity. TLC is also effective in identifying the presence of non-volatile impurities. researchgate.net

Advanced Analytical Techniques for this compound

Beyond chromatographic methods, other advanced techniques provide deeper insights into the solid-state properties of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is invaluable for determining the thermal properties of a compound, such as its melting point and heat of fusion. nih.govyoutube.com

For a crystalline substance like this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The position of this peak provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. youtube.com Analysis of the closely related L-tyrosine hydrochloride shows a melting process starting at 232 °C and completing at 244.9 °C, indicating the compound is thermally stable up to this temperature range. researchgate.net A literature-reported melting point for this compound is in the range of 161-165 °C. sigmaaldrich.com DSC can also detect other thermal events like decomposition or polymorphic transitions. nih.gov

Table 3: Thermal Properties of Tyrosine Analogs by DSC

| Compound | Event | Onset Temperature | Peak Temperature |

|---|---|---|---|

| L-Tyrosine Hydrochloride | Melting | 232 °C researchgate.net | 244.9 °C researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. mdpi.com

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the molecular structure, bond lengths, bond angles, and crystal packing can be determined. nih.gov Single-crystal X-ray diffraction analysis of the related L-tyrosine hydrochloride revealed a monoclinic crystal system. researchgate.net Such data is fundamental for understanding the compound's solid-state properties and for structure-based research. mdpi.com

Table 4: Crystallographic Data for L-Tyrosine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Radiation | MoKα (λ = 0.7107 Å) researchgate.net |

| Data Collection Temp. | 293 K researchgate.net |

This data for the L-enantiomer illustrates the type of information obtained from X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the stereochemical features and conformational details of optically active compounds.

For a molecule like this compound, which possesses a chiral center, CD spectroscopy is expected to provide significant insights into its three-dimensional structure in solution. The aromatic phenol ring of the tyrosine moiety acts as a chromophore. The electronic transitions of this chromophore, when perturbed by the chiral environment of the rest of the molecule, would give rise to characteristic signals in the near-ultraviolet (UV) region of the CD spectrum. The sign and intensity of these signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the chromophore relative to the chiral center.

A detailed CD spectroscopic analysis of this compound would involve measuring its spectrum under various solvent conditions. By analyzing the resulting spectra, potentially in conjunction with theoretical calculations, it would be possible to deduce the preferred conformations of the molecule in solution. However, a review of the available scientific literature indicates a lack of published studies that have specifically performed and reported on the CD spectroscopy of this compound. While the principles of the technique are well-established, specific experimental data, including the wavelengths of CD bands and their corresponding molar ellipticity values for this compound, are not available.

Medicinal Chemistry and Biological Activity of D Tyrosinol Hydrochloride

Mechanisms of Biological Activity of D-Tyrosinol Hydrochloride and its Derivatives

This compound is a chiral amino alcohol and a derivative of the amino acid D-tyrosine. wikipedia.orgscbt.com Its structure, featuring a phenolic hydroxyl group and an amino alcohol moiety, underpins its engagement in various biological processes. It serves as a valuable building block in the synthesis of biologically active molecules and is recognized for its role in biochemical and pharmaceutical research. chemimpex.com The biological activities of this compound and its derivatives are primarily centered on their involvement in neurological pathways and their capacity to counteract oxidative damage.

Neuropharmacological Effects and Mechanisms in Neurological Disorders

The neuropharmacological interest in this compound stems from its relationship with tyrosine, an essential precursor for key neurotransmitters. chemimpex.comnih.gov Its structure allows it to be investigated for potential roles in modulating neurotransmission and offering protection against neuronal damage.

Role in Neurotransmitter Synthesis Pathwaysthis compound is considered a precursor in the synthesis of neurotransmitters, specifically the catecholamines.chemimpex.comThe parent amino acid, tyrosine, is the starting material for the biosynthesis of dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).nih.govnih.govThis pathway is fundamental for numerous brain functions, including cognition, attention, and emotional regulation.nih.gov

Table 1: The Catecholamine Biosynthesis Pathway

| Step | Precursor | Enzyme | Product | Primary Function of Product |

|---|---|---|---|---|

| 1 | Phenylalanine | Phenylalanine Hydroxylase | Tyrosine | Amino acid precursor |

| 2 | Tyrosine | Tyrosine Hydroxylase (Rate-Limiting Step) | L-DOPA | Immediate precursor to dopamine |

| 3 | L-DOPA | DOPA Decarboxylase | Dopamine | Neurotransmitter (mood, motivation, motor control) |

| 4 | Dopamine | Dopamine β-Hydroxylase | Norepinephrine | Neurotransmitter (alertness, arousal, stress response) |

Potential as Neuroprotective Agentsthis compound is utilized in research focused on the development of neuroprotective agents.chemimpex.comNeuroprotective compounds are sought for their ability to defend neurons from injury or degeneration, which is a hallmark of various neurological disorders.nih.govThe potential neuroprotective effects of this compound are closely linked to its antioxidant capabilities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to neuronal cell death in neurodegenerative diseases.nih.govmdpi.com

Compounds with antioxidant properties can help mitigate this damage. nih.gov The mechanism of neuroprotection often involves scavenging free radicals, reducing inflammation, and modulating cellular signaling pathways that lead to apoptosis (programmed cell death). nih.gov For instance, research on other phenolic antioxidants has shown they can inhibit pathways like NF-κB, which is involved in inflammation and cell death, thereby protecting neurons. nih.gov

Antioxidant Properties and Oxidative Stress MitigationThe chemical structure of this compound, particularly its phenolic ring, confers antioxidant properties, making it a subject of interest for research into combating oxidative stress.chemimpex.comOxidative stress is implicated in a wide range of diseases and cellular aging processes.

Free Radical Scavenging MechanismsThe antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to act as free radical scavengers.chemimpex.comfrontiersin.orgFree radicals are highly reactive molecules with unpaired electrons that can damage lipids, proteins, and DNA.mdpi.comThe scavenging process typically occurs through two main mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, neutralizing it. The resulting antioxidant radical is much more stable and less reactive, effectively halting the damaging chain reaction. mdpi.comfrontiersin.org

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This also neutralizes the radical but forms a radical cation from the antioxidant molecule. frontiersin.org

These mechanisms allow this compound and its derivatives to neutralize harmful radicals, thereby mitigating oxidative stress and protecting cellular components from damage. researchgate.net

Evaluation in Cellular and Acellular Antioxidant AssaysThe antioxidant potential of compounds like this compound is quantified using a variety of in vitro assays. These can be broadly categorized as acellular (chemical) and cellular-based methods.nih.govnih.gov

Acellular Assays: These methods measure the antioxidant's ability to interact with and neutralize radicals in a controlled chemical environment. Common examples include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom and bleach the color of the stable DPPH radical. researchgate.netmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates the capacity to scavenge the ABTS radical cation. frontiersin.orgresearchgate.net

Oxygen Radical Absorbance Capacity (ORAC): This assay measures the inhibition of peroxyl radical-induced oxidation, reflecting the classical hydrogen atom transfer mechanism. mdpi.comfrontiersin.org

Ferric Reducing Antioxidant Power (FRAP): This assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

Cellular Antioxidant Assays (CAA): These assays are considered more biologically relevant as they account for factors like cellular uptake, distribution, and metabolism of the compound being tested. nih.govnih.gov In a typical CAA, cells are cultured and loaded with a fluorescent probe. When exposed to free radicals, the probe oxidizes and fluoresces. An effective antioxidant will penetrate the cell membrane and prevent this fluorescence, providing a measure of its protective capacity within a living cell. nih.gov

Studies on the related compound L-tyrosine have demonstrated its activity in these assays, showing a 30.6% inhibition of lipid peroxidation in a linoleic acid emulsion system. researchgate.net

Table 2: Common Assays for Evaluating Antioxidant Activity

| Assay Type | Assay Name | Principle | Measurement |

|---|---|---|---|

| Acellular | DPPH Radical Scavenging | Measures the bleaching of the DPPH radical upon receiving a hydrogen atom or electron from the antioxidant. mdpi.com | Decrease in absorbance at ~517 nm. |

| Acellular | ABTS Radical Cation Scavenging | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant. researchgate.net | Decrease in absorbance at a specific wavelength. |

| Acellular | ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals (HAT mechanism). mdpi.com | Inhibition of fluorescence decay over time. |

| Acellular | Lipid Peroxidation Inhibition | Measures the ability of an antioxidant to inhibit the oxidation of lipids, such as linoleic acid. researchgate.net | Reduced formation of peroxidation products. |

| Cellular | CAA (Cellular Antioxidant Activity) | Quantifies the ability of a compound to prevent the formation of fluorescent DCF by AAPH-induced peroxyl radicals inside cells. nih.gov | Reduction of fluorescence intensity in treated cells versus controls. |

Antimicrobial Activities and Mechanisms

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While direct studies on this compound are limited, research on related tyrosine-based compounds provides a framework for its potential antimicrobial profile.

Cationic surfactants derived from L-tyrosine esters have been synthesized and screened for their antibacterial properties. These molecules are known to interact with the lipid bilayers of bacterial cell membranes, leading to depolarization, lysis, and ultimately cell death by disrupting membrane topology. nih.gov The effectiveness of these surfactants is influenced by both electrostatic and hydrophobic interactions. nih.gov For instance, their activity often increases with the length of their alkyl chain up to a certain point (a "cut-off" effect), after which activity may decrease. nih.gov Studies have shown these tyrosine-based surfactants to be generally more effective against Gram-positive than Gram-negative bacteria. nih.gov

Another potential mechanism for tyrosine analogs involves the inhibition of key bacterial enzymes, such as tyrosine phosphatases, which are crucial for various cellular processes in bacteria. scitepress.org Agents that target these enzymes and related redox thiol systems represent a promising avenue for developing new antimicrobial drugs. scitepress.org However, not all tyrosine derivatives exhibit antimicrobial effects. A conjugation product formed between L-tyrosine and citronellal (B1669106), for example, showed no significant inhibition against Staphylococcus aureus, Escherichia coli, or Candida albicans in one study. nih.gov

Enzyme Mechanism Studies Utilizing this compound

Tyrosine derivatives are frequently used to probe the mechanisms of various enzymes due to their structural similarity to natural substrates. They can act as inhibitors or substrates, providing valuable information about an enzyme's active site and catalytic process.

One area of study is the inhibition of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis and the enzymatic browning of foods. nih.gov Peptidomimetics incorporating a 3,4-dihydroxy-phenyl moiety, mimicking tyrosine, have been designed as tyrosinase inhibitors. These compounds can interact with key residues in the enzyme's active site, such as histidine and asparagine, and coordinate with the copper atoms essential for catalysis. nih.gov

In the context of tuberculosis research, analogs of cyclo(l-tyrosyl-l-tyrosine) have been synthesized to study their binding to CYP121, an essential enzyme in Mycobacterium tuberculosis. manchester.ac.uk These studies help elucidate how modifications to the tyrosine structure, such as the addition of iodine atoms, can lead to tighter binding and inhibition of the enzyme, offering a path to new antitubercular drugs. manchester.ac.uknih.gov

Furthermore, cell-based assays have been developed to screen for inhibitors of enzymes like D-amino acid oxidase (DAO), which is relevant to the "D" configuration of D-Tyrosinol. nih.gov Such assays allow for the high-throughput screening of compound libraries to identify cell-permeable inhibitors in a physiologically relevant environment. nih.gov

Investigation of Receptor Binding and Signaling Pathways

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Tyrosine derivatives have been extensively studied for their ability to bind to various receptors and modulate their signaling pathways.

A key example is the study of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives and their interaction with opioid receptors. Dmt is a tyrosine analog that can enhance receptor affinity and functional bioactivity. youtube.com Research on a series of simple Dmt amides was conducted to investigate the direct influence of the modified tyrosine structure on opioid receptor binding. One compound in this series, H-Dmt-NH-CH₃, demonstrated a high affinity for the µ-opioid receptor, comparable to that of morphine, and acted as a partial agonist. youtube.com This indicates that the core tyrosinol-like structure can be a key determinant for potent receptor interaction.

Receptor Tyrosine Kinases (RTKs) are another major class of receptors where tyrosine is fundamental to their function. asianpubs.org These receptors are involved in numerous cellular processes, and their signaling is initiated by ligand binding, which causes receptor dimerization and trans-phosphorylation of tyrosine residues on the intracellular domain. asianpubs.org While direct binding data for this compound on RTKs is not available, its structure makes it a candidate for interacting with the tyrosine binding sites of these receptors or the kinases that phosphorylate them.

Preclinical Studies and Pharmacological Characterization

Before any compound can be considered for therapeutic use, it must undergo extensive preclinical evaluation to characterize its biological effects. This process often begins with in vitro assays.

In Vitro Biological Activity Evaluation

In vitro studies are essential for determining a compound's activity at the molecular and cellular level. They provide foundational data on efficacy and mechanism of action.

Cell-based assays are a critical tool in drug discovery, offering a more physiologically relevant context than purely biochemical assays. nih.goveurofinsdiscovery.com These assays use living cells to quantify the effects of a compound on cellular processes like proliferation, cytotoxicity, or the activity of a specific biological target. nih.gov

For a compound like this compound, several types of cell-based assays could be employed. For instance, to evaluate its potential as a kinase inhibitor, functional assays using cells engineered to express a specific kinase can be used. nih.gov These assays can measure the downstream effects of kinase activation or inhibition, providing data on the compound's potency and cellular permeability. asianpubs.orgnih.gov High-content screening (HCS) platforms allow for the simultaneous measurement of multiple cellular parameters, offering a detailed picture of a compound's effects on cell health and specific signaling pathways.

The general workflow for developing a custom cell-based assay for a target like an RTK involves:

Engineering a parental cell line to express a component of a reporter system. asianpubs.org

Transfecting these cells with a plasmid for the target kinase. asianpubs.org

Treating the cells with the test compound (e.g., a this compound analog).

Adding a substrate that generates a detectable signal (e.g., luminescence) upon enzyme activity. asianpubs.org

Measuring the signal to determine the compound's inhibitory or stimulatory effect.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. eurofinsdiscovery.com By systematically modifying a lead compound's structure, chemists can optimize its potency, selectivity, and pharmacokinetic properties.

A clear example of SAR is seen in the study of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives as opioid receptor ligands. youtube.com Researchers synthesized a series of compounds with the general structure H-Dmt-NH-X, where the "X" group was varied. The binding affinity and functional activity of each analog were then tested.

Table 1: SAR of H-Dmt-NH-X Analogs at the µ-Opioid Receptor

| Compound | X (Substituent) | µ-Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| H-Dmt-NH₂ | -H | 2040 |

| H-Dmt-NH-CH₃ | -CH₃ | 7.45 |

| H-Dmt-NH-C₂H₅ | -CH₂CH₃ | 16.7 |

| H-Dmt-NH-C₃H₇ | - (CH₂)₂CH₃ | 185 |

Data sourced from Fujita et al., Bioorganic & Medicinal Chemistry Letters, 2005. youtube.com

This data clearly shows that a small methyl substitution at the amide nitrogen dramatically increases binding affinity compared to the unsubstituted amide. However, increasing the alkyl chain length further leads to a decrease in affinity, demonstrating a specific structural requirement for optimal receptor interaction. youtube.com

Similarly, SAR studies on cyclo(l-tyrosyl-l-tyrosine) derivatives targeting the M. tuberculosis enzyme CYP121 revealed that introducing iodine atoms onto the tyrosine rings resulted in compounds with sub-micromolar binding affinity, a significant improvement over the parent molecule. manchester.ac.uknih.gov This highlights how halogenation can be a key strategy in designing potent enzyme inhibitors based on a tyrosine scaffold. manchester.ac.uk

In Vivo Pharmacological Investigations

While direct in vivo pharmacological data for this compound is limited in publicly accessible literature, the investigation of its parent amino acid, D-tyrosine, and related D-peptides provides insights into its potential biological activities.

Research into D-amino acids and their derivatives suggests potential efficacy in models of neurological disorders. D-tyrosine, structurally related to this compound, has been identified as a tyrosinase inhibitor. nih.gov This is significant because tyrosinase is implicated in neurodegenerative conditions like Parkinson's disease, where it may contribute to neurotoxicity through dopamine overproduction. nih.gov The inhibition of this enzyme suggests a potential neuroprotective effect for D-tyrosine and its derivatives in disease models of Parkinson's. nih.gov

Furthermore, oxidative stress is a key factor in the pathology of Alzheimer's disease, and it can lead to the cross-linking of tyrosine residues, forming dityrosine (B1219331). nih.gov This dityrosine cross-linking is observed in the amyloid-beta (Aβ) plaques characteristic of Alzheimer's disease and is thought to contribute to the stability and neurotoxicity of Aβ oligomers. nih.gov Research into compounds that can modulate these pathways is a key area of interest. For instance, studies on peptide derivatives, such as the soy-derived dipeptide Tyr-Pro, have shown attenuation of memory impairment in mouse models of Alzheimer's disease. researchgate.net

A dihydropyridine (B1217469) derivative, CV-159, which combines a dihydropyridine structure with other chemical moieties, has demonstrated significant neuroprotective effects in rat models of ischemic brain injury. It was shown to protect against delayed neuronal death in the hippocampus following transient forebrain ischemia and to reduce brain infarct size after middle cerebral artery occlusion, without affecting major physiological variables like cerebral blood flow. nih.gov While not a direct derivative of D-Tyrosinol, this illustrates the efficacy of complex molecules in neuroprotection models.

Efficacy of Related Compounds in Neurological Disease Models

| Compound/Class | Disease Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| D-Tyrosine | Parkinson's Disease | Potential neuroprotective effect. nih.gov | Inhibition of tyrosinase, preventing overproduction of dopamine. nih.gov |

| Tyr-Pro (dipeptide) | Alzheimer's Disease (mice) | Attenuation of memory impairment. researchgate.net | Not specified. |

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles are crucial for drug development, defining what the body does to the drug and what the drug does to the body, respectively. scirp.org For peptide-based drugs, which can be synthesized from building blocks like this compound, these properties are complex. Peptides are typically metabolized by proteases, and their distribution can be limited. mdpi.com

The incorporation of D-amino acids, such as in derivatives of this compound, is a key strategy to enhance metabolic stability and improve pharmacokinetic properties. mdpi.com D-peptides are less susceptible to degradation by proteases, which primarily recognize L-amino acids. mdpi.comrhhz.net

A study on RD2, a D-peptide developed to target toxic amyloid-β oligomers in Alzheimer's disease, provides a case study for the pharmacokinetic potential of such molecules. nih.gov The in vivo analysis in mice revealed that the D-peptide could penetrate the brain, where it is intended to function. nih.gov It also exhibited a long terminal half-life in plasma of over two days and high bioavailability after various administration routes. nih.gov These favorable pharmacokinetic properties underscore the potential of D-peptides as therapeutic candidates. nih.gov

Pharmacokinetic Parameters of the D-peptide RD2 in Mice

| Parameter | Finding | Implication |

|---|---|---|

| Brain Penetration | Achieved a maximal brain concentration per dose (Cmax/D) of 0.06 (μg/g)/(mg/kg). nih.gov | The peptide reaches its intended site of action in the central nervous system. nih.gov |

| Brain/Plasma Ratio | Ranged between 0.7 and 1.0. nih.gov | Demonstrates significant distribution into the brain tissue from circulation. nih.gov |

| Terminal Half-Life | Over 2 days in plasma. nih.gov | Suggests sustained therapeutic levels and less frequent dosing. nih.gov |

Drug Development and Therapeutic Applications of this compound

This compound is a chiral building block, a class of molecules essential for the asymmetric synthesis of complex pharmaceutical compounds. nih.gov The demand for such single-enantiomer intermediates is high, as they are crucial for improving the efficacy and safety of new drugs. nih.gov Tyrosine, in particular, is an economical and versatile chiral precursor for the synthesis of a wide array of alkaloids and other bioactive molecules, due to its commercial availability in both L- and D-forms and the extensive literature on its synthetic manipulation. researchgate.net The use of chiral building blocks like this compound allows for the precise construction of stereochemically defined and highly functionalized molecules. researchgate.net

Peptides are a significant class of therapeutics, but their utility can be limited by metabolic instability. mdpi.com A key strategy to overcome this is the incorporation of non-natural amino acids, including D-enantiomers like D-tyrosine or its derivatives. mdpi.comrhhz.net This modification makes the resulting peptide resistant to degradation by endogenous proteases, potentially prolonging its therapeutic effect. mdpi.com

The inclusion of a D-tyrosine residue has also been shown to confer additional functionality to peptides. In one study, adding D-tyrosine to the terminus of cosmetic peptides endowed them with anti-melanogenic properties by inhibiting tyrosinase activity, without altering their original anti-wrinkle or anti-inflammatory effects. nih.gov This demonstrates a novel approach to creating dual-function peptides. nih.gov While this study focused on cosmetic applications, it highlights the principle that incorporating this compound or a related D-tyrosine moiety can be a valuable tool in designing peptide-based drugs with enhanced stability and tailored activity. nih.govnih.gov

The chemical structure of this compound makes it a valuable starting material for synthesizing molecules aimed at treating neurological disorders. nih.gov Research has focused on the role of D-amino acids in the brain, particularly in modulating the N-methyl-D-aspartate (NMDA) receptor, which is linked to conditions like Alzheimer's disease and schizophrenia. nih.gov

Derivatives of D-tyrosine are of particular interest for neurodegenerative diseases. As previously mentioned, D-tyrosine's ability to inhibit tyrosinase suggests a potential therapeutic avenue for Parkinson's disease. nih.gov In Parkinson's pathology, the phosphorylation of a tyrosine residue on the alpha-synuclein (B15492655) peptide can promote abnormal protein aggregation, a hallmark of the disease. mdpi.com Developing molecules that interfere with such pathological processes is a key goal of drug discovery. The development of D-peptides, such as those designed to eliminate amyloid-beta oligomers in Alzheimer's disease, further showcases the potential of using D-amino acid building blocks to create potent and stable neuroprotective agents. nih.gov

Exploration of this compound in Antioxidant-Based Therapies